2,6-Bis(dimethylamino)benzonitrile
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Overview
Description
2,6-Bis(dimethylamino)benzonitrile is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, along with a nitrile group at the 1 position.
Mechanism of Action
Target of Action
2,6-Bis(dimethylamino)benzonitrile is a specialty product used in proteomics research applications . .
Biochemical Pathways
Given its use in proteomics research, it may influence a variety of pathways depending on the proteins it interacts with .
Pharmacokinetics
As a research chemical, it’s likely that these properties would vary based on the specific experimental conditions .
Result of Action
As a research chemical, its effects would likely depend on the specific proteins it interacts with and the experimental conditions .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with dimethylamine under nucleophilic substitution conditions . The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium tert-butoxide and solvents like N-methylpyrrolidone are commonly used.
Oxidation: Oxidizing agents like silver oxide (Ag₂O) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the nitrile group.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Scientific Research Applications
2,6-Bis(dimethylamino)benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)benzonitrile: Similar structure but with an additional dimethylamino group at the 4 position.
2,6-Dichlorobenzonitrile: Precursor to 2,6-Bis(dimethylamino)benzonitrile, lacking the dimethylamino groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis .
Biological Activity
2,6-Bis(dimethylamino)benzonitrile (BDAB) is a compound that has garnered interest in various fields of research due to its unique chemical structure and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with BDAB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BDAB is characterized by the presence of two dimethylamino groups attached to a benzene ring, along with a nitrile functional group. This structure contributes to its reactivity and interaction with biological systems.
The biological activity of BDAB can be attributed to several mechanisms:
- Enzyme Inhibition : BDAB has been shown to inhibit various enzymes, which may contribute to its anti-inflammatory and anticancer properties. The inhibition of specific enzymes involved in metabolic pathways can lead to altered cellular responses.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions.
- Reactive Oxygen Species (ROS) Modulation : BDAB may affect the production of ROS in cells, which plays a significant role in oxidative stress and related diseases.
Anticancer Activity
Research indicates that BDAB exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, one study reported that BDAB treatment led to a dose-dependent decrease in cell viability in breast cancer cell lines .
Anti-inflammatory Effects
BDAB has been recognized for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB), which is pivotal in inflammatory responses. This effect makes it a candidate for treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains. In vitro studies revealed that BDAB possesses antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Case Studies
- Anticancer Study : A study conducted on human breast cancer cells treated with BDAB showed a significant reduction in cell proliferation and an increase in apoptosis markers. The study concluded that BDAB could be further investigated as a potential chemotherapeutic agent .
- Anti-inflammatory Study : In an experimental model of arthritis, administration of BDAB resulted in decreased joint swelling and inflammation markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
- Antimicrobial Study : A series of tests against various bacterial strains demonstrated that BDAB exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Summary
Activity Type | Effectiveness | Mechanism |
---|---|---|
Anticancer | Significant reduction in viability | Induction of apoptosis |
Anti-inflammatory | Reduced inflammation | Inhibition of NF-κB |
Antimicrobial | Effective against multiple strains | Disruption of cell membranes |
Properties
IUPAC Name |
2,6-bis(dimethylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDKIUGAKZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380335 |
Source
|
Record name | 2,6-bis(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20926-04-9 |
Source
|
Record name | 2,6-bis(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.